molecular formula C18H21NOS B14131272 4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide CAS No. 129488-47-7

4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide

Cat. No.: B14131272
CAS No.: 129488-47-7
M. Wt: 299.4 g/mol
InChI Key: NWRZBFGQNFOREW-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide is an organic compound characterized by the presence of a tert-butyl group, a methylthio group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide typically involves the reaction of 4-(methylthio)aniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The methylthio group can participate in redox reactions, potentially affecting cellular processes. The benzamide structure can interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenol
  • 4-(methylthio)aniline
  • N-(4-(methylthio)phenyl)benzamide

Uniqueness

4-(tert-butyl)-N-(4-(methylthio)phenyl)benzamide is unique due to the combination of the tert-butyl and methylthio groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it offers a unique balance of lipophilicity, reactivity, and biological activity.

Properties

CAS No.

129488-47-7

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

4-tert-butyl-N-(4-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C18H21NOS/c1-18(2,3)14-7-5-13(6-8-14)17(20)19-15-9-11-16(21-4)12-10-15/h5-12H,1-4H3,(H,19,20)

InChI Key

NWRZBFGQNFOREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC

Origin of Product

United States

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